molecular formula C20H16N4O6S B12684630 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid CAS No. 6406-37-7

3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid

Cat. No.: B12684630
CAS No.: 6406-37-7
M. Wt: 440.4 g/mol
InChI Key: MZTTYRHRQVDPIL-UHFFFAOYSA-N
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Description

3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid is a complex organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This compound is often used in dyeing processes due to its ability to impart vivid colors to various materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonic acid. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-aminophenol to form an azo compound.

    Second Diazotization and Coupling: The resulting azo compound undergoes a second diazotization followed by coupling with 3-methylsalicylic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the cleavage of the azo bonds.

    Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of activating groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium dithionite or zinc dust in acidic medium.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Cleaved products with disrupted azo bonds.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid has diverse applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The mechanism of action of 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid is primarily related to its ability to interact with various molecular targets:

    Molecular Targets: The compound can bind to proteins and nucleic acids, altering their structure and function.

    Pathways Involved: It can interfere with cellular signaling pathways, leading to changes in gene expression and protein activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid
  • 3-Methyl-4-((4-sulphophenyl)azo)phenyl)azo)benzoic acid
  • 2-Hydroxy-3-methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)benzoic acid

Uniqueness

3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid stands out due to its specific substitution pattern, which imparts unique color properties and reactivity. Its sulfonic acid group enhances water solubility, making it particularly useful in aqueous dyeing processes.

Properties

CAS No.

6406-37-7

Molecular Formula

C20H16N4O6S

Molecular Weight

440.4 g/mol

IUPAC Name

2-hydroxy-3-methyl-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C20H16N4O6S/c1-12-10-16(11-18(19(12)25)20(26)27)24-23-14-4-2-13(3-5-14)21-22-15-6-8-17(9-7-15)31(28,29)30/h2-11,25H,1H3,(H,26,27)(H,28,29,30)

InChI Key

MZTTYRHRQVDPIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

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